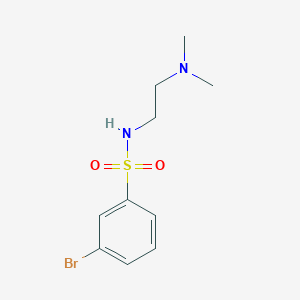![molecular formula C19H17ClN4O B10797847 5-[[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methoxy]-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797847.png)
5-[[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methoxy]-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-406 is a potent and orally bioavailable compound known for its role as an antagonist of the inhibitor of apoptosis proteins (IAPs). This compound binds to XIAP, cIAP1, and cIAP2 proteins with high affinity, making it a significant molecule in the study of apoptosis and cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-406 involves the construction of the aminothienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the generation of the boronate ester and the thiophene starting material synthesis .
Industrial Production Methods: Industrial production of OSM-S-406 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: OSM-S-406 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving halogens, are common in the synthesis and modification of OSM-S-406.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
OSM-S-406 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: Investigated for its role in modulating apoptosis pathways, making it a valuable tool in cell biology research.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
OSM-S-406 exerts its effects by binding to the inhibitor of apoptosis proteins (IAPs), specifically XIAP, cIAP1, and cIAP2. This binding disrupts the interaction between IAPs and their target proteins, leading to the activation of apoptotic pathways. The compound’s mechanism involves the inhibition of protein translation and the activation of the amino acid starvation response .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine with similar biological activity but different structural features.
TCMDC-135294: A structurally related compound with comparable activity against IAPs.
Uniqueness: OSM-S-406 is unique due to its high affinity for multiple IAPs and its potent apoptotic activity. Its structural features, such as the aminothienopyrimidine scaffold and specific substitutions, contribute to its distinct biological properties .
Properties
Molecular Formula |
C19H17ClN4O |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
5-[[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methoxy]-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C19H17ClN4O/c20-16-5-3-13(4-6-16)19-23-22-17-9-21-10-18(24(17)19)25-11-15-8-12-1-2-14(15)7-12/h1-6,9-10,12,14-15H,7-8,11H2/t12-,14+,15?/m0/s1 |
InChI Key |
OWTVMOKESSEJOP-DJIKBVBFSA-N |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C=C2)COC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C2CC(C1C=C2)COC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Difluoromethoxy)phenyl]-5-[(3,4-difluorophenyl)methoxymethyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797780.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[4-(trifluoromethyl)phenoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797785.png)
![2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N-ethyl-N-methylethanamine](/img/structure/B10797790.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[2-(oxetan-3-yl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797794.png)
![1-Cyclopropyl-3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-4-(3,4-difluorophenyl)azetidin-2-one](/img/structure/B10797802.png)
![6-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]ethyl]-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B10797810.png)
![2-(N-[(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]anilino)acetonitrile](/img/structure/B10797816.png)
![4-[5-[2-(3,4-Difluorophenyl)-2-methoxyethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile](/img/structure/B10797822.png)
![4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethyl]morpholine](/img/structure/B10797826.png)
![3-(2-Phenylethoxy)-8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797828.png)
![3-[4-(difluoromethoxy)phenyl]-N-[1-hydroxy-2-(trifluoromethyl)pyridin-4-ylidene]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797846.png)
![5-(1-Adamantylmethoxy)-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797851.png)
![5-(1-Adamantylmethoxy)-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797854.png)
